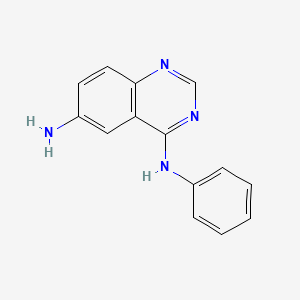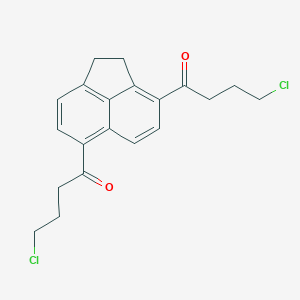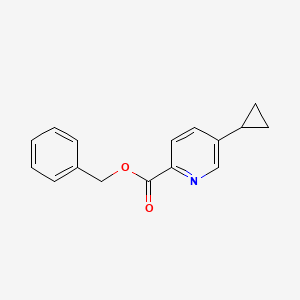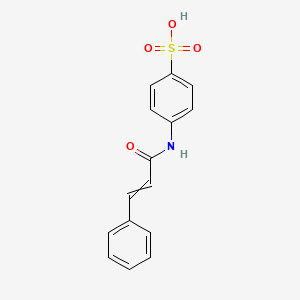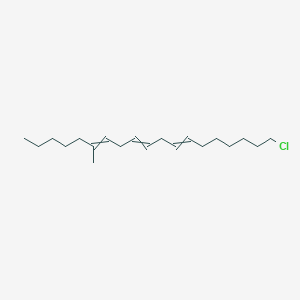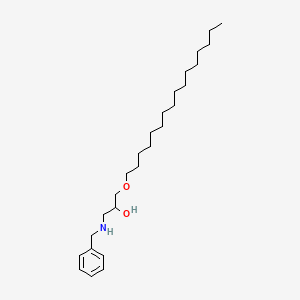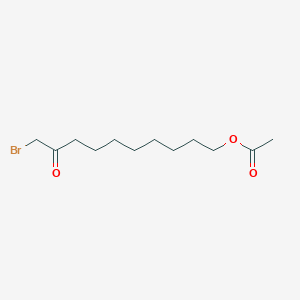![molecular formula C9H9N5O2 B8515728 methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate](/img/structure/B8515728.png)
methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate
Übersicht
Beschreibung
Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate is a heterocyclic compound that features a tetrazole ring attached to a pyridine ring, with an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with sodium azide to form the tetrazole ring, followed by esterification with methyl bromoacetate. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl [6-(1H-imidazol-1-yl)pyridin-2-yl]acetate
- Methyl [6-(1H-pyrazol-1-yl)pyridin-2-yl]acetate
- Methyl [6-(1H-triazol-1-yl)pyridin-2-yl]acetate
Uniqueness
Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its high stability and ability to form strong hydrogen bonds, making this compound particularly useful in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C9H9N5O2 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C9H9N5O2/c1-16-9(15)5-7-3-2-4-8(11-7)14-6-10-12-13-14/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
LYGVLWRAJOVWOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=NC(=CC=C1)N2C=NN=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
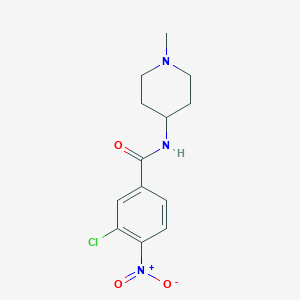
![1h-Pyrrolo[2,3-b]pyridine,2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B8515669.png)
![6-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B8515676.png)
![Benzenesulfonamide,3-[(5-benzoyl-2-thiazolyl)amino]-](/img/structure/B8515695.png)
![5-methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-3-amine](/img/structure/B8515698.png)
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-3-methyl-2,3-dihydro-1-benzofuran](/img/structure/B8515699.png)
